molecular formula C16H18F2O4 B14076440 Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate

Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate

Cat. No.: B14076440
M. Wt: 312.31 g/mol
InChI Key: FPCYKTIWPYEABZ-UHFFFAOYSA-N
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Description

Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate is an organic compound with the molecular formula C16H18F2O4 It is a derivative of malonic acid and contains a difluorophenyl group, making it a fluorinated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(2,4-difluorophenyl)allylmalonate: A closely related compound with similar structural features.

    Diethyl 2-(2,4-difluorophenyl)propylmalonate: Another derivative with a different alkyl chain length.

Uniqueness

Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate is unique due to its specific combination of a difluorophenyl group and a prop-1-enyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H18F2O4

Molecular Weight

312.31 g/mol

IUPAC Name

diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate

InChI

InChI=1S/C16H18F2O4/c1-4-9-16(14(19)21-5-2,15(20)22-6-3)12-8-7-11(17)10-13(12)18/h4,7-10H,5-6H2,1-3H3

InChI Key

FPCYKTIWPYEABZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=CC)(C1=C(C=C(C=C1)F)F)C(=O)OCC

Origin of Product

United States

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